3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane
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Overview
Description
3-Benzyl-6-ethoxy-3-azabicyclo[320]heptane is a bicyclic compound with a unique structure that includes a benzyl group, an ethoxy group, and an azabicyclo heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo heptane core. The benzyl and ethoxy groups are then introduced through subsequent reactions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxy groups play a crucial role in binding to these targets, while the azabicyclo heptane core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione: This compound has a similar core structure but includes additional functional groups, which can alter its chemical properties and applications.
This compound-2,4-dione: Another similar compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of benzyl and ethoxy groups attached to the azabicyclo heptane core.
Properties
IUPAC Name |
3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-17-15-8-13-10-16(11-14(13)15)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAVIQUMDWGELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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